4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol (CAS: 945376-95-4) is an advanced, orthogonally functionalized heterocyclic building block highly prized in medicinal chemistry for the synthesis of ATP-competitive kinase inhibitors. Featuring a pyrazolo[1,5-a]pyrimidine core—a well-established bioisostere for purine—this specific intermediate is distinguished by its dual, orthogonal reactive handles: a C3-bromine atom primed for palladium-catalyzed cross-coupling, and a C6-(4-hydroxyphenyl) group ready for direct O-alkylation or triflation. For procurement teams and medicinal chemistry directors, this compound serves as the pivotal precursor for the rapid, parallel synthesis of ALK2, ALK3, and AMPK inhibitors, including Dorsomorphin (Compound C) and LDN-193189 analogs. By providing the exact solvent-exposed pharmacophore linkage (the C6-phenol) pre-installed alongside a cross-coupling handle, it dramatically accelerates library generation and reduces time-to-target in oncology and rare disease drug discovery programs[1].
When sourcing pyrazolo[1,5-a]pyrimidine scaffolds, buyers often consider cheaper, less functionalized alternatives such as 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine, methoxy-protected analogs, or unbrominated cores. However, generic substitution introduces severe synthetic bottlenecks. Utilizing a di-halogenated core requires highly optimized, sequential cross-coupling reactions that inevitably suffer from poor regioselectivity, leading to complex mixtures and tedious chromatographic separations. Similarly, starting with a methoxy-protected analog (e.g., 6-(4-methoxyphenyl)-3-bromopyrazolo[1,5-a]pyrimidine) mandates a harsh late-stage demethylation step—typically using boron tribromide (BBr3)—which restricts the use of acid-sensitive functional groups and significantly depresses overall library yields. Finally, attempting to brominate an unbrominated 6-phenol core late in the synthesis often fails due to competitive electrophilic aromatic substitution on the electron-rich phenol ring. Procuring the precisely functionalized 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol eliminates these failure points, ensuring orthogonal reactivity and preserving advanced intermediates[1].
In the parallel synthesis of kinase inhibitor libraries, differentiating two halogen handles on a single heterocycle is notoriously difficult. When using a generic di-halogenated comparator, chemists often observe significant formation of bis-coupled or wrong-regioisomer byproducts during the first Suzuki-Miyaura coupling. By utilizing 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, the reactivity is perfectly orthogonal: the C3-bromine undergoes selective Pd-catalysis, while the C6-phenol is strictly reserved for nucleophilic substitution (e.g., Mitsunobu or SN2 alkylation). This pre-differentiated state eliminates the ~15-30% yield loss typically associated with regiochemical scrambling in di-halo systems [1].
| Evidence Dimension | Regio-isomer / Bis-coupled byproduct formation |
| Target Compound Data | < 2% byproduct formation (perfect orthogonal reactivity between Br and OH) |
| Comparator Or Baseline | 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine (~15-30% byproduct formation during mono-coupling) |
| Quantified Difference | Eliminates up to 30% yield loss associated with regiochemical scrambling |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura cross-coupling conditions (e.g., Pd(dppf)Cl2, base, 80-100 °C) |
Procuring the orthogonally functionalized building block drastically simplifies purification, making it ideal for high-throughput, parallel medicinal chemistry workflows.
A common synthetic strategy involves using a methoxy-protected phenol to prevent side reactions during early steps. However, revealing the phenol for late-stage diversification requires harsh Lewis acids like BBr3. This step is highly destructive to complex, highly functionalized kinase inhibitors, often resulting in severe yield penalties. Procuring the unprotected 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol allows chemists to bypass the deprotection step entirely, performing direct O-alkylation to install solubilizing groups (like the piperidine-ethoxy tail of Dorsomorphin) with >80% efficiency, compared to the 40-60% overall yields typical of the protection-deprotection route [1].
| Evidence Dimension | Late-stage functionalization yield (Phenol alkylation) |
| Target Compound Data | >80% yield (direct O-alkylation/Mitsunobu) |
| Comparator Or Baseline | 6-(4-methoxyphenyl)-3-bromopyrazolo[1,5-a]pyrimidine (40-60% yield due to BBr3 deprotection losses) |
| Quantified Difference | 20-40% absolute increase in final step yield and elimination of 1 synthetic step |
| Conditions | Late-stage etherification vs. BBr3 demethylation followed by etherification |
Bypassing harsh deprotection steps preserves valuable advanced intermediates and broadens the functional group tolerance of the resulting compound library.
Attempting to install the C3-bromine atom on an unbrominated 6-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine core presents a severe chemoselectivity challenge. The electron-rich phenol ring is highly susceptible to electrophilic aromatic substitution. When treated with standard brominating agents (e.g., NBS), competitive bromination occurs ortho to the hydroxyl group, leading to complex mixtures of C3-brominated, phenol-brominated, and bis-brominated products. Procuring the pre-brominated 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol guarantees 100% correct regiochemistry at the C3 position, saving significant development time [1].
| Evidence Dimension | Regiochemical purity of the brominated intermediate |
| Target Compound Data | 100% pure C3-bromo isomer (Commercially guaranteed) |
| Comparator Or Baseline | Late-stage bromination of 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol (<60% desired isomer due to competitive phenol bromination) |
| Quantified Difference | >40% improvement in isomeric purity and elimination of complex purification |
| Conditions | Electrophilic bromination using NBS or Br2 in polar solvents |
Purchasing the pre-brominated target prevents catastrophic chemoselectivity failures, ensuring that expensive starting materials are not wasted on dead-end side reactions.
Because this compound features perfectly orthogonal reactive handles, it is the premier starting material for generating large libraries of Dorsomorphin and LDN-193189 analogs. Medicinal chemists can perform split-pool synthesis by alkylating the C6-phenol with various solubilizing amines, followed by Suzuki couplings at the C3-bromo position to explore the kinase hinge-binding region [1].
The free phenol group at the C6 position serves as an ideal, sterically accessible anchor point for the attachment of PEG or alkyl linkers. This allows researchers to easily conjugate the pyrazolo[1,5-a]pyrimidine warhead to E3 ligase ligands (e.g., thalidomide or VHL ligands) to develop PROTACs targeting ALK kinases or AMPK for degradation[2].
For process chemistry teams scaling up specific ALK2 inhibitors for in vivo studies (e.g., for Fibrodysplasia Ossificans Progressiva or DIPG models), starting with this advanced intermediate eliminates the need to run harsh BBr3 deprotections or difficult regioselective cross-couplings in large-scale reactors, thereby improving safety profiles and overall batch yields [3].